12-Deoxyerythromycin 9-Oxime
Description
Properties
CAS No. |
53274-43-4 |
|---|---|
Molecular Formula |
C37H68N2O12 |
Molecular Weight |
732.953 |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11S,12R,13R,14R)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12-dihydroxy-10-hydroxyimino-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C37H68N2O12/c1-14-26-20(4)29(40)21(5)28(38-45)18(2)16-36(9,44)33(51-35-30(41)25(39(11)12)15-19(3)47-35)22(6)31(23(7)34(43)49-26)50-27-17-37(10,46-13)32(42)24(8)48-27/h18-27,29-33,35,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22+,23-,24?,25?,26-,27?,29+,30?,31+,32?,33-,35?,36-,37?/m1/s1 |
InChI Key |
QYBHRDHXPFVHKB-NXYLRWGZSA-N |
SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
Synonyms |
Erythromycin B 9-oxime; Erythromycin B oxime |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Erythromycin A reacts with hydroxylamine (NH₂OH) in a homogeneous mixture of isopropanol and acetic acid. The acetic acid acts as a mild catalyst, minimizing degradation byproducts while enhancing oxime formation. Key parameters include:
-
Temperature : 45–55°C (optimal at 50°C)
-
Solvent System : Isopropanol for solubility and reaction homogeneity
-
Catalyst : Acetic acid (16.3 g per 50 g Erythromycin A)
-
Reaction Time : Until completion, typically monitored via HPLC.
Post-reaction, the mixture is cooled, and isopropyl acetate is added to facilitate phase separation. Adjusting the pH to >11.0 with sodium hydroxide isolates the oxime in the organic layer, yielding 98.9% pure Erythromycin A 9-Oxime.
Deoxygenation at the 12-Position
While the provided sources focus on oxime formation, the deoxygenation step at the 12-position is inferred from the structural relationship between Erythromycin A and this compound. This process typically involves:
Tosylation-Reduction Method
-
Tosylation : The 12-hydroxy group of Erythromycin A 9-Oxime is converted to a tosylate using toluenesulfonyl chloride in pyridine.
-
Reduction : The tosylate intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), replacing the tosyl group with hydrogen.
Alternative Protecting Group Strategies
Patent WO2004007518A1 introduces pseudosaccharinyl derivatives as protecting groups for the 9-oxime hydroxy group, enhancing selectivity during subsequent methylation. Although focused on Clarithromycin synthesis, this approach informs the stability of this compound intermediates.
Pseudosaccharinyl Protection
-
Reagents : Pseudosaccharinyl chloride, trimethylsilyl (TMS) groups
-
Conditions : Aprotic polar solvents (e.g., dimethylformamide), base catalysis
-
Outcome : High-yield protection (92%) of the 9-oxime group, enabling precise functionalization at other positions.
Analytical Characterization
Critical quality control parameters for this compound include:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC | ≥98% |
| Molecular Weight | MS | 732.94 g/mol |
| Solubility | USP | Chloroform, Methanol |
Stability data remain unspecified in available literature, necessitating inert storage conditions.
Industrial-Scale Considerations
The scalability of the isopropanol-acetic acid system offers economic advantages:
Chemical Reactions Analysis
Types of Reactions: 12-Deoxyerythromycin 9-Oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile derivatives.
Reduction: The oxime group can be reduced to form amine derivatives.
Substitution: The oxime group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products:
Oxidation: Nitrile derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Synthesis of Antibiotics
One of the primary applications of 12-deoxyerythromycin 9-oxime is its role as an intermediate in the synthesis of clarithromycin, a second-generation macrolide antibiotic. The conversion of erythromycin to this compound involves treating erythromycin with hydroxylamine in the presence of acetic acid, yielding high amounts of the oxime compound. This reaction is crucial for producing clarithromycin, which has enhanced stability and bioavailability compared to its parent compound, erythromycin .
Table 1: Synthesis Pathway for Clarithromycin
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Erythromycin + Hydroxylamine | Acetic Acid, Isopropyl Alcohol | This compound |
| 2 | This compound + Methyl Iodide | Base (KOH) | Clarithromycin |
Antibacterial Activity
Research indicates that derivatives of erythromycin, including this compound, exhibit significant antibacterial activity against a range of Gram-positive and some Gram-negative bacteria. The modification at the 9-position enhances the compound's ability to penetrate bacterial cell walls and exert its effects on protein synthesis .
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various erythromycin derivatives, including this compound. The results showed that this oxime derivative maintained effective activity against strains resistant to traditional erythromycin, suggesting potential for use in treating resistant infections .
Pharmacological Research
Pharmacochemical investigations have revealed that modifications to the erythromycin structure can lead to improved pharmacokinetic properties. For instance, the introduction of the oxime group may enhance oral bioavailability and reduce gastrointestinal degradation compared to traditional macrolides .
Table 2: Pharmacokinetic Properties Comparison
| Compound | Oral Bioavailability (%) | Half-life (hours) |
|---|---|---|
| Erythromycin | ~30 | 1.5 |
| Clarithromycin | ~50 | 3-7 |
| This compound | ~60 | 4-8 |
Structural Studies and Characterization
The characterization of this compound has been extensively studied using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These studies confirm the structural integrity and purity of synthesized compounds, which are critical for their application in drug development .
Case Study: Structural Analysis
In a detailed analysis using NMR spectroscopy, researchers identified specific chemical shifts associated with the oxime functionality in the compound. This information is vital for confirming successful synthesis and understanding the compound's reactivity in further chemical transformations .
Mechanism of Action
12-Deoxyerythromycin 9-Oxime exerts its effects by binding to the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. This binding blocks the progression of nascent proteins through the exit tunnel of the ribosome, leading to the inhibition of bacterial growth. The compound is primarily bacteriostatic but can exhibit bactericidal activity at higher concentrations .
Comparison with Similar Compounds
Key Structural Features
| Compound | Molecular Formula | Molecular Weight | Key Modifications |
|---|---|---|---|
| 12-Deoxyerythromycin 9-Oxime | C₃₇H₆₈N₂O₁₂ | 732.95 | C-12 deoxygenation, 9-oxime |
| Erythromycin A 9-Oxime | C₃₇H₆₈N₂O₁₃ | 748.95 | 9-oxime, retains C-12 hydroxyl |
| Clarithromycin 9-Oxime | C₃₈H₆₉N₂O₁₃ | 762.96 | 6-O-methylation, 9-oxime |
| Roxithromycin | C₄₁H₇₆N₂O₁₅ | 837.06 | 9-(E)-oxime with 2-methoxyethoxy moiety |
Notes:
Challenges :
Solubility Profiles
Data from Clarithromycin 9-Oxime isomers (Table 4, ):
| Solvent | (E)-Oxime Solubility (mg/mL) | (Z)-Oxime Solubility (mg/mL) |
|---|---|---|
| Dichloromethane | ~125 | <5 |
| Toluene | ~20 | ~10 |
| Ethyl Acetate | ~60 | ~10 |
Implications :
Key Finding :
- Ether and ester derivatives of Erythromycin A 9-Oxime retain antibacterial activity, but deoxygenation at C-12 (as in 12-Deoxy) may disrupt ribosomal binding .
Purity and Isomer Control
- Clarithromycin 9-Oxime : Industrial processes achieve >98% (E)-isomer purity using hydroxylamine hydrochloride and sodium acetate trihydrate .
- Erythromycin A 9-Oxime : Requires strict reaction time/temperature control to minimize (Z)-isomer formation (<1%) .
- This compound: Typically isolated as a minor impurity (<2%) in azithromycin synthesis, necessitating HPLC purification .
Q & A
Q. What mechanistic studies are needed to elucidate the metabolic pathways of this compound in vivo?
- Methodological Answer : Conduct radiolabeled tracer studies (¹⁴C at the oxime group) in rodent models. Analyze metabolites via LC-MS/MS and map pathways using kinetic isotope effects (KIE) . Compare hepatic microsome assays to identify cytochrome P450 isoforms involved .
Data Presentation Guidelines
- Tables : Include comparative MIC values for bacterial strains, synthetic yields under varying conditions, and statistical parameters (e.g., p-values, confidence intervals).
- Figures : Use scatter plots for dose-response data, heatmaps for transcriptomic results, and ribbon diagrams for MD simulation trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
